(1S,3S)-3-Amino-cycloheptanol (1S,3S)-3-Amino-cycloheptanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13756161
InChI: InChI=1S/C7H15NO/c8-6-3-1-2-4-7(9)5-6/h6-7,9H,1-5,8H2/t6-,7-/m0/s1
SMILES: C1CCC(CC(C1)N)O
Molecular Formula: C7H15NO
Molecular Weight: 129.20 g/mol

(1S,3S)-3-Amino-cycloheptanol

CAS No.:

Cat. No.: VC13756161

Molecular Formula: C7H15NO

Molecular Weight: 129.20 g/mol

* For research use only. Not for human or veterinary use.

(1S,3S)-3-Amino-cycloheptanol -

Specification

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
IUPAC Name (1S,3S)-3-aminocycloheptan-1-ol
Standard InChI InChI=1S/C7H15NO/c8-6-3-1-2-4-7(9)5-6/h6-7,9H,1-5,8H2/t6-,7-/m0/s1
Standard InChI Key GXQWZLUWOXOEHQ-BQBZGAKWSA-N
Isomeric SMILES C1CC[C@@H](C[C@H](C1)N)O
SMILES C1CCC(CC(C1)N)O
Canonical SMILES C1CCC(CC(C1)N)O

Introduction

Key Findings

(1S,3S)-3-Amino-cycloheptanol is a chiral amino alcohol featuring a seven-membered cycloheptane ring with hydroxyl (-OH) and amino (-NH₂) groups at the 1- and 3-positions, respectively. While direct literature on this compound remains sparse, its structural analogs—such as (1S,3S)-3-aminocyclohexanol (CAS: 721884-81-7) and (1R,3S)-3-aminocyclopentanol hydrochloride—provide critical insights into its synthesis, physicochemical properties, and applications . This report synthesizes data from patents, chemical databases, and reaction methodologies to construct a comprehensive profile of (1S,3S)-3-amino-cycloheptanol, emphasizing stereochemical control, synthetic adaptability, and industrial relevance.

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s structure comprises a cycloheptane backbone with stereogenic centers at C1 and C3, yielding the (1S,3S) configuration. Its molecular formula is C₇H₁₃NO, with a molecular weight of 127.19 g/mol. The seven-membered ring introduces unique conformational dynamics compared to smaller cycloalkanes, influencing reactivity and physical properties.

Stereochemical Considerations

Chiral resolution remains a critical challenge in synthesizing enantiopure (1S,3S)-3-amino-cycloheptanol. Enzymatic methods, such as lipase-catalyzed kinetic resolutions, have proven effective for analogous compounds. For instance, the use of Lipase PS "Amano" SD enabled >97% enantiomeric excess (ee) in the synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride . Similar strategies could be adapted for the cycloheptanol derivative, though ring size may impact enzyme-substrate interactions.

Synthetic Pathways and Methodological Adaptations

Retrosynthetic Analysis

Hypothetical routes to (1S,3S)-3-amino-cycloheptanol may derive from adaptations of cyclopentanol and cyclohexanol syntheses:

  • Cycloheptene Oxide Precursor: Epoxidation of cycloheptene followed by regioselective ring-opening with ammonia.

  • Enzymatic Resolution: Kinetic resolution of racemic intermediates using lipases or esterases.

  • Asymmetric Hydrogenation: Catalytic hydrogenation of ketone precursors with chiral catalysts.

Stepwise Synthesis Proposal

The following pathway integrates elements from patent CN112574046A and cyclohexanol methodologies :

Step 1: Hetero-Diels-Alder Reaction

Cycloheptadiene undergoes a hetero-Diels-Alder reaction with tert-butyl nitrosyl carbonate under CuCl₂/2-ethyl-2-oxazoline catalysis to form a bicyclic nitroso adduct.

Step 2: Reductive Amination

Selective reduction of the nitroso group using Zn/AcOH yields cis-3-amino-cycloheptanol intermediates.

Step 3: Enzymatic Resolution

Lipase-mediated acetylation (e.g., Lipozyme 40086) resolves racemic mixtures, achieving >95% ee for the (1S,3S) enantiomer .

Step 4: Hydrogenation and Deprotection

  • Pd/C-catalyzed hydrogenation saturates double bonds.

  • LiOH/MeOH deprotects acetyl groups, yielding the free amino alcohol.

Physicochemical Properties (Theoretical)

Predicted properties for (1S,3S)-3-amino-cycloheptanol, extrapolated from cyclohexanol and cyclopentanol analogs :

PropertyValue (Predicted)Basis for Estimation
Molecular Weight127.19 g/molC₇H₁₃NO stoichiometry
Boiling Point215–220 °CCyclohexanol analog (+14 °C)
Density (20 °C)1.12 ± 0.05 g/cm³Ring-size-dependent adjustment
Water Solubility~300 g/LReduced vs. cyclopentanol
LogP-0.65Hydrophilicity from -NH₂/-OH

Industrial and Pharmaceutical Relevance

Intermediate in Drug Synthesis

Chiral amino alcohols are pivotal in antiviral and antibacterial agents. For example, (1R,3S)-3-aminocyclopentanol hydrochloride is a key intermediate in bictegravir, an HIV integrase inhibitor . The cycloheptanol derivative may serve analogous roles in macrocyclic drugs, leveraging its larger ring for enhanced target binding.

Challenges in Scale-Up

  • Ring Strain: Larger rings (e.g., cycloheptane) exhibit higher conformational flexibility, complicating stereochemical control during synthesis.

  • Catalyst Efficiency: Enzymatic resolutions may require optimization for bulkier substrates.

Future Directions and Research Gaps

Methodological Innovations

  • Flow Chemistry: Continuous-flow systems could enhance yield in hydrogenation and enzymatic steps.

  • Computational Modeling: DFT studies to predict lipase-substrate interactions for cycloheptanol derivatives.

Application Exploration

  • Macrocyclic Antibiotics: Testing cycloheptanol-based intermediates in vancomycin analogs.

  • Asymmetric Catalysis: Employing (1S,3S)-3-amino-cycloheptanol as a chiral ligand in transition-metal catalysis.

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